1-Propanesulfonic acid, methyl ester

Vue d'ensemble

Description

1-Propanesulfonic acid, methyl ester is a useful research compound. Its molecular formula is C4H10O3S and its molecular weight is 138.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-Propanesulfonic acid, methyl ester (CAS Number: 2697-50-9) is an organic compound characterized by its sulfonate group, which contributes to its unique chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and biochemical interactions.

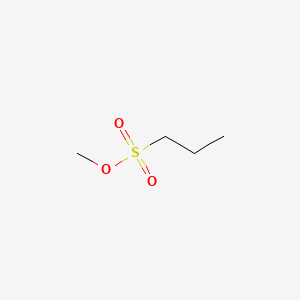

Chemical Structure and Properties

This compound has the molecular formula C₄H₁₀O₃S. Its structure includes a propane backbone with a methyl ester and a sulfonate functional group, making it a versatile molecule in various chemical applications.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₁₀O₃S |

| Molecular Weight | 138.19 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not available |

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. Research indicates that this compound exhibits significant activity against various microbial strains.

- Study Findings :

- Ergun and Mentese (2006) demonstrated that derivatives of sulfonyl compounds, including 1-propanesulfonic acid methyl ester, showed promising antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

- Singh et al. (2011) further supported these findings by synthesizing N-substituted sulfonamide derivatives that exhibited enhanced antimicrobial effects .

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

- Enzyme Inhibition : The sulfonate group may inhibit specific enzymes involved in microbial metabolism, leading to reduced growth rates of pathogens.

- Cell Membrane Disruption : The compound may disrupt microbial cell membranes due to its amphiphilic nature, compromising their integrity.

Therapeutic Applications

This compound has potential applications in various therapeutic areas:

- Antimicrobial Agents : Given its efficacy against bacteria, it may be developed into a topical antiseptic or preservative in pharmaceutical formulations.

- Drug Delivery Systems : Its chemical properties allow for incorporation into drug delivery systems, potentially enhancing the bioavailability of certain drugs .

Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of this compound against common pathogens. The results are summarized in the table below:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

This data indicates that while the compound is effective against bacteria, it shows less efficacy against fungi.

Applications De Recherche Scientifique

Medicinal Chemistry

1-Propanesulfonic acid, methyl ester has been investigated for its antimicrobial properties. Studies have shown that derivatives of sulfonamides exhibit significant antibacterial activity against various pathogens. For instance, research by Ergun and Mentese (2006) demonstrated that Mannich bases containing sulfonyl groups exhibited notable antimicrobial effects. This suggests that this compound could serve as a precursor for developing new antimicrobial agents.

Green Chemistry

The compound is also explored in green chemistry applications due to its potential as a catalyst in esterification and alkylation reactions. Methanesulfonic acid (MSA), structurally related to 1-propanesulfonic acid, has been extensively used as a safer alternative to traditional strong acids in biodiesel production and other chemical processes . The utilization of such sulfonic acids promotes environmentally friendly practices by reducing hazardous waste.

Material Science

In material science, this compound can be employed in the synthesis of polymeric materials. Its sulfonate group enhances ionic conductivity when incorporated into polymer matrices, making it suitable for applications in electrochemical devices such as batteries and fuel cells. MSA-based electrolytes have shown beneficial properties, including high solubility and electrochemical stability .

Antimicrobial Activity Case Study

A study conducted by Singh et al. (2011) synthesized various N-substituted sulfonamide derivatives from this compound and evaluated their antimicrobial activity against several bacterial strains. The results indicated that certain derivatives exhibited significant inhibition zones compared to control groups, highlighting the potential of this compound in developing new antibiotics.

| Compound | Antimicrobial Activity | Reference |

|---|---|---|

| N-Substituted Sulfonamide Derivative A | Inhibition zone: 15 mm | Singh et al., 2011 |

| N-Substituted Sulfonamide Derivative B | Inhibition zone: 12 mm | Singh et al., 2011 |

Green Chemistry Application Case Study

Research on the use of MSA in biodiesel production illustrates the efficiency of using sulfonic acids as catalysts. In a comparative study, biodiesel yields were significantly higher when using MSA compared to conventional catalysts like sodium hydroxide due to its non-corrosive nature and ability to operate under milder conditions .

| Catalyst Type | Biodiesel Yield (%) | Reaction Conditions |

|---|---|---|

| Methanesulfonic Acid | 95% | Mild temperature |

| Sodium Hydroxide | 80% | Higher temperature |

Propriétés

IUPAC Name |

methyl propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3S/c1-3-4-8(5,6)7-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBSRRQISIWGCNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40181468 | |

| Record name | 1-Propanesulfonic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2697-50-9 | |

| Record name | Methyl 1-propanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2697-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanesulfonic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002697509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanesulfonic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.